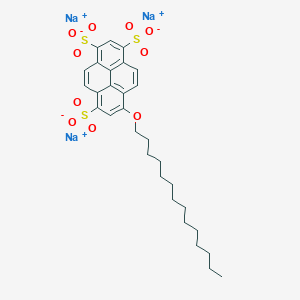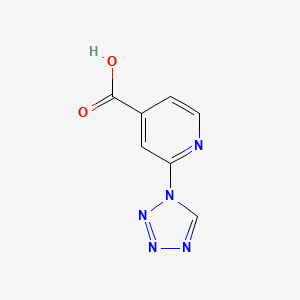
8-Tetradecyloxypyrene-1,3,6-trisulfonic acid trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
()-Menthyl (S)-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and valuable intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ()-Menthyl (S)-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate typically involves the nucleophilic ring opening of aziridine-2-carboxylate esters. One common method is the reaction of N-sulphonyl aziridine-2-carboxylate esters with organometallic reagents . This method allows for the preparation of optically active amino acids through the regioselective opening of the aziridine ring.
Industrial Production Methods
Industrial production methods for aziridine derivatives often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification by crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
()-Menthyl (S)-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: This is the most common reaction, where nucleophiles attack the aziridine ring, leading to the formation of open-chain products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic ring opening.
Substitution Reactions: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the aziridine ring.
Common Reagents and Conditions
Organometallic Reagents: These are commonly used for nucleophilic ring opening reactions.
Wittig Reagents: Used for the synthesis of unsaturated amino acids through the ring opening of aziridine-2-carboxylates.
Major Products Formed
Optically Active Amino Acids: These are the primary products formed from the nucleophilic ring opening of aziridine-2-carboxylate esters.
Unsaturated Amino Acids: Formed through reactions with Wittig reagents.
Aplicaciones Científicas De Investigación
()-Menthyl (S)-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ()-Menthyl (S)-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate primarily involves the nucleophilic ring opening of the aziridine ring. This reaction is facilitated by the strain in the three-membered ring, making it highly reactive towards nucleophiles. The resulting open-chain products can then undergo further transformations to yield a variety of biologically and chemically significant compounds .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxylates: These compounds share the aziridine ring structure and are used in similar synthetic applications.
Azetidines: Four-membered nitrogen-containing heterocycles that also undergo ring-opening reactions.
Uniqueness
()-Menthyl (S)-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate is unique due to its chiral nature and the specific substituents on the aziridine ring. This makes it particularly valuable for the synthesis of optically active compounds, which are important in pharmaceuticals and other applications requiring high stereochemical purity .
Propiedades
Fórmula molecular |
C30H35Na3O10S3 |
|---|---|
Peso molecular |
720.8 g/mol |
Nombre IUPAC |
trisodium;8-tetradecoxypyrene-1,3,6-trisulfonate |
InChI |
InChI=1S/C30H38O10S3.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-40-25-19-26(41(31,32)33)22-16-17-24-28(43(37,38)39)20-27(42(34,35)36)23-15-14-21(25)29(22)30(23)24;;;/h14-17,19-20H,2-13,18H2,1H3,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3 |
Clave InChI |
WSOKMYCTYQPILU-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCCCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)
![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)

![Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12282450.png)


